Mecoprop-2-octyl ester
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Overview
Description
Mecoprop-2-octyl ester is a chemical compound with the molecular formula C18H27ClO3 and a molecular weight of 326.86 g/mol . It is a derivative of mecoprop, a widely used herbicide for post-emergent control of broadleaf weeds . This compound is primarily used in agricultural and environmental applications due to its effectiveness in weed control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mecoprop-2-octyl ester involves the esterification of mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) with 2-octanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where mecoprop acid and 2-octanol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Mecoprop-2-octyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to mecoprop acid and 2-octanol in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Mecoprop acid and 2-octanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted esters or other derivatives.
Scientific Research Applications
Mecoprop-2-octyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
Mecoprop-2-octyl ester exerts its herbicidal effects by disrupting normal cell division in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant . The molecular targets include various enzymes and proteins involved in cell division and growth regulation .
Comparison with Similar Compounds
Mecoprop-2-octyl ester is part of the chlorophenoxy acid or ester class of herbicides. Similar compounds include:
- 2,4-D butylglycol ester
- Dichlorprop-methyl ester
- MCPA-2-ethylhexyl ester
- 2,4,5-T-2-ethylhexyl ester
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties and influences its environmental behavior and efficacy as a herbicide .
Properties
Molecular Formula |
C18H27ClO3 |
---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
octan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO3/c1-5-6-7-8-9-14(3)21-18(20)15(4)22-17-11-10-16(19)12-13(17)2/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
FZXUXQSWWHWPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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